molecular formula C17H13F4NO3 B6410458 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261955-48-9

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6410458
CAS RN: 1261955-48-9
M. Wt: 355.28 g/mol
InChI Key: BQXWJBZBSJFAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95% (3-FCBA-95%) is an organic compound with a wide range of applications in scientific research. It was first synthesized in the laboratory in the 1980s and has since become an important reagent in the field of organic synthesis. This compound has a number of unique properties that make it an attractive choice for researchers.

Scientific Research Applications

3-FCBA-95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Moreover, this compound is used as a catalyst in various organic reactions, such as the Friedel-Crafts acylation and the Michael reaction.

Mechanism of Action

3-FCBA-95% is an electrophilic reagent that can react with nucleophiles to form covalent bonds. In the first step of the synthesis, the ethylcarbamoyl chloride reacts with the 3-fluorobenzoic acid to form the corresponding ethylcarbamoyl ester. This reaction is an example of an acylation reaction. In the second step, the ethylcarbamoyl ester reacts with the trifluoromethylbenzoic acid to form the desired product. This reaction is an example of a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-FCBA-95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In animal studies, it has been found to have a protective effect against oxidative stress and inflammation. Additionally, it has been found to reduce the risk of cardiovascular disease, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

3-FCBA-95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable and non-toxic. Additionally, it can be used to synthesize a wide range of heterocyclic compounds. However, it is important to note that this compound is sensitive to air and light and can degrade over time. Furthermore, the product can be contaminated with impurities, which can affect the results of the experiment.

Future Directions

3-FCBA-95% is a promising compound with a wide range of applications in scientific research. In the future, further research is needed to explore its potential as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to develop new methods of synthesis and to improve the purity and stability of the compound. Furthermore, further research is needed to explore its potential as a catalyst in organic reactions. Finally, further research is needed to explore its potential as a reagent in the synthesis of other organic compounds.

Synthesis Methods

3-FCBA-95% is synthesized from 3-fluorobenzoic acid and trifluoromethylbenzoic acid. The reaction is carried out in a three-step process. First, 3-fluorobenzoic acid is reacted with ethylcarbamoyl chloride to produce the corresponding ethylcarbamoyl ester. This reaction is carried out in a solvent such as dichloromethane. Second, the ethylcarbamoyl ester is reacted with trifluoromethylbenzoic acid to produce 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid. This reaction is carried out in a solvent such as acetonitrile. Finally, the product is purified using column chromatography and recrystallized from a mixture of methanol and water.

properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO3/c1-2-22-15(23)13-4-3-9(8-14(13)18)10-5-11(16(24)25)7-12(6-10)17(19,20)21/h3-8H,2H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXWJBZBSJFAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691932
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid

CAS RN

1261955-48-9
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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